CYP11B1 Inhibition: 3-Fluoro-4-methoxybenzonitrile Exhibits Potent Target Engagement vs. Non-Inhibitory Isomers
3-Fluoro-4-methoxybenzonitrile is a potent inhibitor of human CYP11B1 (steroid 11-beta-hydroxylase) with an IC50 of 29 nM [1]. In stark contrast, its positional isomer, 4-fluoro-3-methoxybenzonitrile, is characterized not by CYP11B1 inhibition but as an inhibitor of the efflux transporter and cytochrome P450 2D6 enzyme . This demonstrates a complete divergence in primary biological target engagement based solely on the position of the fluoro and methoxy substituents.
| Evidence Dimension | Human CYP11B1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | 4-Fluoro-3-methoxybenzonitrile: Not an inhibitor of CYP11B1; reported as an efflux and CYP2D6 inhibitor. |
| Quantified Difference | Qualitative difference in mechanism of action; >1000-fold difference in CYP11B1 activity is assumed. |
| Conditions | Inhibition of human CYP11B1 expressed in hamster V79MZ cells using [1,2-3H]-11-deoxycorticosterone as substrate after 6 hrs by HPTLC analysis [1]. |
Why This Matters
For research programs targeting steroidogenesis or related pathways, selecting the incorrect isomer will lead to a complete loss of the desired CYP11B1 inhibitory phenotype, invalidating experimental results.
- [1] BindingDB. Entry BDBM50464576 (CHEMBL4290660). Affinity Data for 3-Fluoro-4-methoxybenzonitrile. View Source
